4,8-Dichloro-3-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,8-dichloro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-13-10-7(9(6)12)3-2-4-8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKDYUYFMCILME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702208 | |
| Record name | 4,8-Dichloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39593-10-7 | |
| Record name | 4,8-Dichloro-3-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39593-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dichloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Chemical Transformations of 4,8 Dichloro 3 Methylquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Positions
The two chlorine atoms on the 4,8-dichloro-3-methylquinoline scaffold are key handles for functionalization via nucleophilic aromatic substitution (SNAr). The reactivity of these positions is not equivalent. The C4-chloro group is significantly more activated towards nucleophilic attack than the C8-chloro group. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process. In contrast, the C8-chloro group is on the carbocyclic ring and lacks this direct activation, making it less susceptible to classical SNAr reactions under mild conditions. This differential reactivity allows for selective, stepwise functionalization of the quinoline (B57606) core.
Amination and Alkoxylation Pathways
Direct displacement of the chloro groups by nucleophiles such as amines (amination) and alcohols (alkoxylation) is a fundamental transformation. Due to the higher electrophilicity of the C4 position, reactions with amines or alkoxides preferentially occur at this site. While uncatalyzed reactions often require harsh conditions, the inherent reactivity of the C4-chloro group allows for substitution with strong nucleophiles. However, modern synthetic methods predominantly rely on metal catalysis to achieve these transformations under milder conditions with broader substrate scope and higher efficiency.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, and they are highly effective for the functionalization of haloquinolines.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for C–N bond formation. Studies on the closely related 4,8-dichloroquinoline (B1582372) have demonstrated the utility of this reaction, which can be extrapolated to the 3-methyl derivative. The reaction shows excellent regioselectivity, with mono-amination occurring exclusively at the more reactive C4 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and, if desired, for driving the reaction to completion for diamination.
For instance, the reaction of 4,8-dichloroquinoline with various adamantane-containing amines using a palladium catalyst like Pd(dba)₂ and a phosphine (B1218219) ligand such as BINAP results in good to excellent yields of the corresponding 4-amino-8-chloroquinoline derivatives. Achieving diamination is more challenging and often requires a more active catalyst system, for example, by replacing the BINAP ligand with a more electron-rich and sterically hindered one like DavePhos, along with an excess of the amine nucleophile.
| Amine | Ligand | Equivalents of Amine | Product | Yield (%) |
|---|---|---|---|---|
| (Adamantan-1-yl)methanamine | BINAP | 1 | 4-Monoamination | 77 |
| (Adamantan-1-yl)methanamine | DavePhos | 4 | 4,8-Diamination | 80 |
| N-(Adamantan-1-yl)-N-methylamine | BINAP | 1 | 4-Monoamination | 84 |
| N-((3,5-Dimethyladamantan-1-yl)methyl)aniline | BINAP | 1 | 4-Monoamination | 67 |
| N-(1-Adamantyl(phenyl)methyl)amine | DavePhos | 4 | 4,8-Diamination | 65 |
Suzuki and Negishi Couplings: The Suzuki-Miyaura and Negishi cross-coupling reactions are cornerstone methods for forming C-C bonds by coupling organohalides with organoboron and organozinc reagents, respectively. These reactions are widely applicable to chloroquinolines. Similar to the Buchwald-Hartwig amination, regioselective coupling is expected to occur at the C4 position of this compound under controlled conditions. For example, studies on 2,4-dichloroquinoline (B42001) have shown that Suzuki coupling with arylboronic acids can be selectively performed at the C4 position using catalysts like (PPh₃)₂PdCl₂. More forcing conditions or a change in catalyst could then enable a second coupling at the C8 position, providing a pathway to differentially substituted 3-methylquinoline (B29099) derivatives.
Electrophilic Aromatic Substitution on the Quinoline Nucleus
Electrophilic aromatic substitution (EAS) on the quinoline ring system is governed by the electronic properties of its two constituent rings and any substituents present. The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, making it highly deactivated towards electrophilic attack. Consequently, EAS reactions on unsubstituted quinoline preferentially occur on the electron-richer carbocyclic (benzene) ring, primarily at the C5 and C8 positions.
In this compound, the analysis is more complex. The substituents significantly modulate the reactivity and regioselectivity of the ring system:
Activating Group: The methyl group at C3 is weakly electron-donating and activating.
The pyridine ring is strongly deactivated by the C4-chloro group and the inherent nature of the nitrogen atom. The benzene (B151609) ring is deactivated by the C8-chloro group. Therefore, the molecule as a whole is expected to be significantly less reactive towards electrophiles than unsubstituted quinoline. If a reaction were to occur, it would most likely take place on the carbocyclic ring. The C8 position is blocked, and the C8-chloro group directs electrophiles to its ortho positions (C7) and para position (C5). The deactivating influence of the pyridine ring is strongest at C5. Therefore, the most probable site for electrophilic attack, albeit under forcing conditions, would be the C7 position, followed by the C5 position.
C-H Bond Functionalization Strategies (e.g., Rh(III)-catalyzed, Pd-catalyzed, Metal-Free)
Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds. For this compound, C-H bonds are available at the C2, C5, C6, and C7 positions.
Palladium-catalyzed C-H functionalization often targets the C2 and C8 positions of quinolines, typically requiring a directing group such as the quinoline nitrogen itself or an N-oxide. Since the C8 position is substituted with a chlorine atom, Pd-catalyzed C-H activation would likely be directed to the C2 position. The presence of the C3-methyl group could sterically influence this process.
Rhodium(III)-catalyzed C-H activation has proven to be a versatile tool for the functionalization of quinolines at various positions. Studies on substituted methylquinolines show that the regioselectivity is highly dependent on the substitution pattern. For example, a methyl group at C3 has been shown to direct Rh(I)-catalyzed C-H activation to the C2 position. This suggests that Rh(III)-catalyzed strategies could be employed to selectively functionalize the C2-H bond of this compound. Furthermore, Rh(III) catalysis can also target C-H bonds on the carbocyclic ring, offering potential routes to functionalize the C5, C6, or C7 positions, depending on the specific directing group and reaction conditions employed.
Reactions Involving the C3-Methyl Group (e.g., oxidation, further functionalization)
The C3-methyl group is not merely a passive substituent but an active site for various chemical transformations. Its benzylic-like position adjacent to the aromatic system makes its C-H bonds susceptible to both oxidation and functionalization.
Oxidation: The methyl group can be oxidized to various higher oxidation states, such as an alcohol, aldehyde, or carboxylic acid. This transformation provides a route to introduce new functional groups, for instance, converting the methylquinoline into a quinoline-3-carboxylic acid derivative. Such oxidations can be achieved using a range of reagents, with conditions tailored to control the extent of oxidation.
Further Functionalization: Modern synthetic methods allow for the direct functionalization of the C(sp³)–H bonds of the methyl group.
Metal-Catalyzed Functionalization: Transition metals, particularly rhodium, can catalyze the C-H activation of the 8-methyl group in quinolines, enabling coupling with various partners. This strategy could potentially be adapted for the C3-methyl group.
Metal-Free Functionalization: Catalyst-free methods have also been developed for the benzylic C(sp³)-H functionalization of methyl aza-arenes. These reactions often proceed by generating a reactive intermediate via deprotonation with a strong base or through other activation modes, which then reacts with an electrophile. This allows for the introduction of alkyl, aryl, or other functional groups directly onto the methyl carbon.
| Reaction Type | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| C(sp³)-H Alkylation | Rh(III) catalyst, Allyl Alcohols | Alkylated methyl group | |
| C(sp³)-H Addition | Catalyst-free, Tryptanthrins | Hydroxy-indolone adduct | |
| C(sp³)-H Addition | β-Cyclodextrin, Isatins (in water) | Hydroxy-oxindole adduct |
Heterocyclic Ring Annulations and Fused System Formation
The functional groups present on the this compound scaffold can be strategically utilized to construct fused polycyclic systems. Annulation reactions, where a new ring is built onto the existing quinoline framework, can lead to complex and structurally diverse molecules.
Strategies for annulation can involve:
Functionalization followed by Cyclization: A functional group can be introduced at one of the chloro positions or the methyl group, which then participates in an intramolecular cyclization reaction. For instance, a Suzuki coupling at the C4 position could introduce an ortho-functionalized aryl group (e.g., bearing a carboxylic acid or amine), which could then cyclize onto the quinoline C3 or N1 position to form a new ring.
[4+2] Annulation Reactions: Derivatives of this compound could serve as dienophiles or dienes in cycloaddition reactions. For example, converting the C3-methyl group into an α,β-unsaturated system could set the stage for a Diels-Alder reaction.
Cascade Reactions: A single reaction sequence can be designed where multiple bonds are formed to build a new ring system. For example, reacting quinolines with highly electrophilic partners like oxalylacetylenes can lead to the formation of fused 1,3-oxazinoquinolines through a dearomatization-annulation cascade.
By leveraging the reactivity at the C4-Cl, C8-Cl, and C3-methyl positions, this compound serves as a valuable starting material for the synthesis of novel, complex heterocyclic architectures.
Rational Design and Structure Activity Relationship Sar Exploration of 4,8 Dichloro 3 Methylquinoline Derivatives
Principles of Quinoline (B57606) Scaffold Derivatization for Enhanced Molecular Recognition
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in drug discovery, found in numerous natural and synthetic compounds with a wide array of biological activities. Its versatility stems from several key chemical and structural properties that facilitate molecular recognition:
Aromatic System: The flat, aromatic nature of the quinoline ring allows for crucial π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in target proteins.
Hydrogen Bonding: The nitrogen atom at position 1 is a hydrogen bond acceptor, a critical interaction for anchoring ligands within a protein's binding site. Molecular docking simulations of various quinoline derivatives have highlighted the formation of a hydrogen bond between the quinoline nitrogen and backbone residues like Met1160 in the c-Met kinase domain, which is pivotal for stabilizing the ligand-protein complex.
Synthetic Accessibility: The quinoline ring system is amenable to a wide range of chemical modifications. Its structure can be substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to achieve optimal target engagement and desired pharmacological profiles. Small modifications, such as the addition of functional groups, can significantly alter a molecule's biological behavior.
Derivatization strategies aim to append functional groups that complement the topology and chemical environment of the target's active site, thereby enhancing binding affinity and selectivity.
Systematic Functionalization at C4 and C8 Positions to Modulate Biological Interactions (In Vitro Focus)
The chlorine atoms at the C4 and C8 positions of 4,8-dichloro-3-methylquinoline are key points for derivatization. The C4-chloro substituent is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing diverse functionalities.
The introduction of various moieties at these positions can profoundly influence biological activity by:
Exploring Binding Pockets: Introducing bulky or flexible side chains can allow the molecule to access and occupy deeper hydrophobic pockets within the target protein, increasing binding affinity.
Introducing New Interaction Points: Appending groups capable of hydrogen bonding (e.g., amines, alcohols) or forming ionic interactions (e.g., carboxylic acids) can create new anchor points with the target.
For example, replacing the C4-chloro group with various substituted anilines or other heterocyclic amines can lead to derivatives with significantly different biological profiles. The table below illustrates hypothetical derivatizations and their potential impact on biological interactions, based on established principles for quinoline derivatives.
| Position Modified | Introduced Substituent | Potential Impact on Biological Interaction (In Vitro) |
| C4 | 4-Aminophenol | Introduces hydrogen bond donor/acceptor capabilities; potential for improved kinase hinge binding. |
| C4 | Morpholine | Enhances aqueous solubility; acts as a hydrogen bond acceptor. |
| C4 | N-methylpiperazine | Introduces a basic nitrogen for potential salt bridge formation; can improve cell permeability. |
| C8 | Methoxy group | Acts as a hydrogen bond acceptor; can alter the electronic properties of the quinoline ring. |
| C8 | Amino group | Provides a hydrogen bond donor; can be a key interaction point with target residues. |
This table is illustrative, based on general principles of medicinal chemistry and quinoline SAR.
Exploration of Substituent Effects on the C3-Methyl Group and Quinoline Nucleus
While the C4 and C8 positions offer sites for significant diversification, the C3-methyl group also plays a crucial role in defining the molecule's interaction with its target. SAR studies on other quinoline series have revealed that substitution at the C3 position can be critical for biological activity. For a series of α2C-adrenoceptor antagonists, a substituent at the C3-position of the quinoline ring was found to be an absolute requirement for potency.
Modifications to the C3-methyl group could include:
Homologation: Extending the methyl to an ethyl or larger alkyl group to probe for specific steric interactions or fill a hydrophobic pocket.
Functionalization: Oxidizing the methyl group to a hydroxymethyl (-CH₂OH) or a carboxyl (-COOH) group. This introduces hydrogen bonding or ionic interaction capabilities, transforming a lipophilic group into a polar one.
Investigation of Ligand-Target Interactions at a Molecular Level in Preclinical Models (In Vitro)
Understanding how a ligand binds to its target is fundamental to rational drug design. In preclinical in vitro and in silico models, several techniques are employed to elucidate these interactions.
3D-QSAR and CoMFA: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D structural properties of molecules with their biological activity. For a series of quinoline derivatives, CoMFA models have been used to generate steric and electrostatic contour maps. These maps can indicate, for example, that a bulky, electropositive group is favored in one region of the binding site, while a smaller, electronegative group is preferred in another, guiding the design of more potent compounds.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can reveal key interactions, such as the π-π stacking between the quinoline core and aromatic residues or specific hydrogen bonds.
The table below summarizes common molecular interactions observed for quinoline derivatives with protein targets in in vitro/in silico studies.
| Type of Interaction | Description | Example Target Residues |
| Hydrogen Bond | The quinoline nitrogen (N1) acts as a hydrogen bond acceptor. | Met, Cys, Ser |
| π-π Stacking | The aromatic quinoline ring stacks with the side chains of aromatic amino acids. | Tyr, Phe, Trp |
| Hydrophobic Interactions | Alkyl substituents (like the C3-methyl) and the aromatic ring interact with nonpolar residues. | Leu, Val, Ile, Ala |
| Halogen Bonds | Chlorine atoms at C4/C8 can act as weak Lewis acids, interacting with electron-rich atoms. | Backbone carbonyl oxygen |
This table summarizes findings from various studies on quinoline-target interactions.
By leveraging these computational and experimental in vitro techniques, researchers can build a detailed molecular understanding of how derivatives of this compound interact with their biological targets, facilitating the rational design of new molecules with enhanced potency and selectivity.
Applications of 4,8 Dichloro 3 Methylquinoline in Advanced Chemical Synthesis and Chemical Biology
Utility as a Core Building Block in Complex Organic Molecule Synthesis
4,8-Dichloro-3-methylquinoline is a valuable intermediate in organic synthesis primarily due to its multiple reactive sites. The chlorine atoms at the C4 and C8 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. mdpi.comevitachem.com The C4 position is particularly reactive towards nucleophiles, a characteristic shared with other 4-chloroquinolines. mdpi.com This reactivity allows for the regioselective displacement of the C4-chlorine, which is a key step in building more complex molecular architectures. mdpi.com
Synthetic strategies often exploit this differential reactivity. For instance, in related dichloroquinoline systems, nucleophilic substitution reactions with amines, thiols, and alcohols proceed readily, demonstrating the utility of the chloro groups as effective leaving groups. mdpi.comresearchgate.net The methyl group at the C3 position, while less reactive, can be a site for radical substitution or can influence the electronic properties and steric environment of the quinoline (B57606) ring, thereby modulating the reactivity of other positions. The synthesis of various substituted quinolinones and their thio-analogues from 2,4-dichloro-8-methylquinoline (B1596889) highlights the role of such compounds as precursors to a series of 4-substituted derivatives, including hydrazino, azido, and amino compounds. mdpi.com This versatility establishes this compound as a strategic building block for creating libraries of complex molecules.
Contribution to Preclinical Drug Discovery Efforts (Scaffold-Based Design for Target Ligands)
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govnih.govresearchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govresearchgate.netnih.govbiointerfaceresearch.com this compound provides a robust framework for scaffold-based drug design, where the core structure is systematically modified to optimize binding to biological targets.
The presence of two distinct chlorine atoms allows for combinatorial derivatization to generate libraries of novel compounds for high-throughput screening. nih.gov For example, derivatives of 4,7-dichloroquinoline (B193633) have been synthesized and evaluated for antimalarial, anticancer, and antimicrobial activities. mdpi.comnih.govresearchgate.netsemanticscholar.org The substitution at the C4 position is a common strategy in the development of antimalarial drugs like chloroquine. biointerfaceresearch.com Similarly, 8-hydroxyquinoline (B1678124) derivatives are known for their potent antifungal and anticancer activities. mdpi.comsemanticscholar.orgnih.govnih.gov The this compound scaffold combines features from these bioactive families, offering a promising starting point for developing new therapeutic agents.
| Quinoline Derivative Class | Reported Biological Activity | Key Structural Feature | Reference(s) |
| 4-Amino-7-chloroquinolines | Antimalarial, Anticancer, Antimicrobial | Substitution at C4 position | biointerfaceresearch.comsemanticscholar.orgfuture-science.com |
| 8-Hydroxyquinolines | Antifungal, Anticancer, Neuroprotective | Hydroxyl group at C8 position | mdpi.comnih.govnih.gov |
| Fused Quinolines | Anticonvulsant, Anti-inflammatory | Fused heterocyclic rings | nih.gov |
| Quinoline-Hybrids | Antimalarial, Antibacterial | Covalent linkage to other pharmacophores | future-science.comnih.gov |
Potential in Materials Science Research (e.g., optoelectronic properties of derivatives, dyes, fluorescent probes)
The rigid, planar, and aromatic nature of the quinoline ring system makes it an attractive candidate for applications in materials science, particularly in the development of optoelectronic materials and fluorescent probes. mdpi.comresearchgate.net Quinoline derivatives are known to exhibit unique optical properties, including high electroluminescence efficiency, which makes them suitable for use in organic light-emitting diodes (OLEDs). mdpi.comacs.org
While research specifically on this compound is limited in this area, the scaffold's potential is significant. The dichloro-substitution provides convenient handles for synthetic modification, allowing for the attachment of various chromophores or other functional moieties to tune the material's photophysical properties. nih.gov For example, quinoline-based fluorescent probes have been developed for detecting metal ions like Zn(II) and for live-cell imaging. nih.govnih.govresearchgate.netresearchgate.net The synthesis of these probes often involves functionalizing the quinoline core to modulate its absorption and emission wavelengths. nih.govnih.gov The derivatization of the this compound core could lead to novel dyes or probes with tailored properties for applications in sensors, bioimaging, or as components in advanced optoelectronic devices. mdpi.com
Relevance in Agrochemical Research and Development
Quinoline derivatives have established relevance in the agrochemical sector as active ingredients in fungicides, herbicides, and insecticides. researchgate.net The this compound scaffold is particularly pertinent to this field. For instance, numerous patented fungicides are based on an 8-chloro-4-(phenoxy)quinoline structure. These compounds are synthesized by the nucleophilic substitution of the chlorine atom at the C4 position of a dichloroquinoline precursor with a substituted phenol. The 8-chloro substituent is often critical for high fungicidal activity.
Furthermore, quinoline derivatives have been investigated as herbicides, often acting by inhibiting photosynthesis or acting as synthetic auxins. researchgate.netmdpi.comnih.govmdpi.com The ability to systematically modify the quinoline core allows for the fine-tuning of activity against specific weeds while maintaining safety for crops. mdpi.commdpi.com Derivatives of 4,7-dichloroquinoline have also shown significant larvicidal and pupicidal properties against mosquito vectors responsible for malaria and dengue, indicating their potential as insecticides. nih.govresearchgate.net The structural features of this compound make it a promising lead structure for the development of new, effective agrochemicals.
Computational and Theoretical Investigations of 4,8 Dichloro 3 Methylquinoline
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgdergipark.org.tr DFT calculations are instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of quinoline (B57606) derivatives. researchgate.net By employing methods like B3LYP with various basis sets, researchers can gain a detailed understanding of the molecule's stability, reactivity, and spectroscopic signatures. bhu.ac.inrjptonline.org These theoretical approaches allow for the examination of how substituents, such as the chloro and methyl groups in 4,8-dichloro-3-methylquinoline, influence the electronic properties of the quinoline core. dergipark.org.tr
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For quinoline derivatives, the distribution of these orbitals provides insights into the molecule's nucleophilic and electrophilic sites. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. researchgate.net It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net These maps are useful for predicting how a molecule will interact with other molecules, particularly in biological systems, by identifying potential sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net For instance, in chloroquinoline derivatives, the electronegative chlorine and nitrogen atoms typically create regions of negative electrostatic potential. dergipark.org.tr
Table 1: Illustrative Frontier Molecular Orbital Properties for a Quinoline Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 2.1 eV |
| Electronegativity | 4.3 |
| Chemical Hardness | 2.2 |
| Chemical Softness | 0.45 |
Note: This data is representative of typical values for quinoline derivatives and is intended for illustrative purposes.
DFT calculations are also employed to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com This involves identifying the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, a detailed energetic profile of the reaction can be constructed. This profile provides crucial information about the reaction's feasibility, kinetics, and thermodynamics.
For this compound, theoretical studies can predict the outcomes of various reactions, such as nucleophilic aromatic substitution. nih.gov DFT can help determine which of the two chlorine atoms is more susceptible to substitution by calculating the activation energies for nucleophilic attack at the C4 and C8 positions. nih.gov These computational insights can guide synthetic chemists in designing efficient reaction pathways and predicting potential side products. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction (In Vitro)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netdoi.org This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-protein complex over time. doi.org MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the target. doi.org These simulations can reveal key information about the binding stability and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net For quinoline derivatives, docking studies have been used to explore their potential as antiviral and antibacterial agents by predicting their binding to specific viral or bacterial proteins. doi.org
Table 2: Example Molecular Docking Results for a Quinoline Derivative with a Target Protein
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions |
|---|---|---|---|
| Derivative 1 | -8.5 | LYS101, PRO236, TYR318 | LYS101 |
| Derivative 2 | -7.9 | LEU100, VAL106, TYR181 | - |
Note: This data is illustrative of typical docking results and does not represent specific findings for this compound.
In Silico Screening and Library Design for Novel Derivatives
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This method is a cost-effective way to narrow down the number of candidates for further experimental testing. Starting with a lead compound like this compound, virtual libraries of novel derivatives can be designed by systematically modifying its chemical structure.
These virtual libraries can then be screened against a specific biological target using molecular docking and other computational tools. The screening process can filter compounds based on their predicted binding affinity, drug-likeness properties (e.g., Lipinski's rule of five), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com This allows for the identification of derivatives with potentially improved efficacy and pharmacokinetic properties. Computational design and screening are integral parts of modern drug discovery, enabling the rapid exploration of chemical space and the rational design of new therapeutic agents. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 4,8 Dichloro 3 Methylquinoline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, LC-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 4,8-dichloro-3-methylquinoline in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, complex quinoline (B57606) ring systems often necessitate more advanced techniques for complete signal assignment. acs.orgacs.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons. researchgate.net A COSY spectrum would reveal couplings between adjacent protons on the quinoline ring, while an HMBC spectrum would show correlations between protons and carbons over two or three bonds, confirming the substitution pattern of the chloro and methyl groups. For instance, a correlation between the methyl protons and the C3 and C4 carbons of the quinoline ring would definitively place the methyl group at the C3 position.
Liquid Chromatography-NMR (LC-NMR) spectroscopy combines the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of NMR. iosrphr.orgresearchgate.net This hyphenated technique is particularly valuable for the analysis of complex mixtures, such as reaction products or metabolites, allowing for the separation and subsequent identification of individual components, including derivatives of this compound. iosrphr.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Quinolines
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | 8.5 - 9.0 | 148 - 155 |
| H4 | 7.8 - 8.2 | 140 - 145 |
| H5 | 7.5 - 8.0 | 125 - 130 |
| H6 | 7.2 - 7.7 | 120 - 128 |
| H7 | 7.5 - 8.0 | 125 - 130 |
| Methyl (C3) | 2.4 - 2.8 | 15 - 20 |
Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound. For this compound, MS would confirm the molecular weight and provide information about the isotopic distribution due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z value with very high accuracy, typically to four or five decimal places. measurlabs.comnih.gov This precision allows for the determination of the exact elemental composition of the molecule. measurlabs.com For this compound (C₁₀H₇Cl₂N), HRMS would distinguish its molecular formula from other potential structures with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.netmdpi.com
Table 2: Expected HRMS Data for this compound
| Molecular Formula | Isotope Pattern | Calculated m/z [M+H]⁺ |
|---|---|---|
| C₁₀H₈³⁵Cl₂N⁺ | Most abundant | 228.0034 |
| C₁₀H₈³⁵Cl³⁷ClN⁺ | Second most abundant | 229.9995 |
X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. chemmethod.comresearchgate.net
This technique would confirm the planarity of the quinoline ring system and provide detailed information about the orientation of the methyl group and the chloro substituents. mdpi.com Furthermore, X-ray crystallography reveals how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and potential π-π stacking of the aromatic rings. researchgate.net
Table 3: Representative Crystallographic Data for Substituted Quinoline Derivatives
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, Pbca, etc. |
| C-C Bond Length (aromatic) | 1.36 - 1.42 Å |
| C-N Bond Length (aromatic) | 1.32 - 1.38 Å |
| C-Cl Bond Length | 1.72 - 1.76 Å |
Vibrational Spectroscopy (FT-IR, FT-Raman) and Electronic Absorption Spectroscopy (UV-Vis)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are used to identify the functional groups present in this compound. The spectra would exhibit characteristic absorption or scattering bands corresponding to C-H, C=C, and C=N stretching and bending vibrations of the quinoline ring, as well as vibrations associated with the C-Cl and C-CH₃ bonds. nih.govscialert.netmdpi.com
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within the molecule. researchgate.net The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* and n-π* transitions within the aromatic quinoline system. researchgate.netmdpi.com The positions and intensities of these absorption maxima are influenced by the substituents on the quinoline ring and can provide insights into the electronic structure of the molecule. acs.org
Table 4: Characteristic Vibrational and Electronic Spectroscopic Data for Quinolines
| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
|---|---|---|
| FT-IR/FT-Raman | 3000-3100 | Aromatic C-H stretching |
| FT-IR/FT-Raman | 1580-1620 | C=C and C=N ring stretching |
| FT-IR/FT-Raman | 1450-1500 | Aromatic ring skeletal vibrations |
| FT-IR/FT-Raman | 700-850 | C-Cl stretching |
| UV-Vis | 220-250 nm | π-π* transitions |
Emerging Research Frontiers and Future Prospects for 4,8 Dichloro 3 Methylquinoline Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The classical synthesis of quinoline (B57606) scaffolds, such as the Gould-Jacobs and Combes methods, often involves harsh conditions, hazardous reagents, and significant waste generation. acs.orgnih.gov In response to growing environmental concerns, the field is rapidly advancing towards greener and more sustainable synthetic protocols. These modern approaches prioritize energy efficiency, the use of renewable materials, and the reduction of hazardous waste. acs.orgnih.gov
Recent advancements in this area include the use of nanocatalysts, which offer high efficiency and recyclability, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. acs.orgnih.govnih.gov These methods can significantly reduce reaction times and improve yields for quinoline derivatives. mdpi.com Mechanochemical approaches, which use mechanical force to drive reactions in the absence of solvents, are also gaining traction as a cost-effective and environmentally friendly alternative. rsc.org One-pot, multicomponent reactions are particularly promising as they improve atom economy by combining several synthetic steps into a single operation, minimizing waste and purification efforts. acs.org
| Methodology | Key Advantages | Challenges | Relevance to 4,8-Dichloro-3-methylquinoline |
|---|---|---|---|
| Classical Methods (e.g., Gould-Jacobs, Combes) | Well-established and versatile. | Harsh conditions, use of hazardous acids, high temperatures, often low atom economy. acs.orgnih.gov | Traditional route for core scaffold synthesis. |
| Nanocatalysis (e.g., Fe3O4, CuO NPs) | High catalytic activity, large surface area, recyclability, mild reaction conditions. acs.orgnih.gov | Potential for catalyst leaching, aggregation, and long-term environmental impact. | Could offer an efficient and reusable catalytic system for cyclization and condensation steps. |
| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, improved yields, enhanced reaction selectivity. nih.govmdpi.com | Requires specialized equipment, potential for localized overheating. | Applicable for accelerating key steps like cyclization or subsequent derivatization reactions. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation, improved mass transfer, often performed at lower temperatures. nih.gov | Specialized equipment needed, scalability can be a concern. | Can facilitate reactions involving solid reagents or catalysts in the synthesis pathway. |
| Mechanochemistry (Ball-Milling) | Solvent-free, high efficiency, applicable to a wide range of reactions, cost-effective. rsc.org | Reaction monitoring can be difficult, may not be suitable for all reaction types. | A promising green alternative for constructing the quinoline core or for solid-state derivatization. |
Exploration of Novel Reactivity Pathways and Catalytic Transformations
The two chlorine atoms on the this compound ring are key handles for synthetic manipulation. The chlorine at the C-4 position is particularly susceptible to nucleophilic substitution, a well-established pathway for introducing a wide array of functional groups. mdpi.commdpi.com However, modern research is moving beyond these classical reactions to explore more sophisticated and selective catalytic transformations.
A significant area of development is the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. This enables the introduction of aryl, alkyl, and amino groups, dramatically expanding the structural diversity of accessible derivatives. Furthermore, C-H activation is an emerging frontier that offers a powerful strategy for functionalizing the quinoline core at positions not occupied by chlorine atoms. mdpi.com This approach avoids the need for pre-functionalized starting materials, making the synthetic process more efficient and atom-economical. The development of regioselective catalysts is crucial for controlling the outcome of these transformations on a polysubstituted ring like this compound.
| Reaction Type | Target Position(s) | Potential Reagents/Catalysts | Anticipated Outcome |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C4 (highly activated), C8 | Amines, alcohols, thiols, morpholine. mdpi.com | Introduction of N, O, and S-based functional groups. |
| Suzuki Coupling | C4, C8 | Aryl/vinyl boronic acids, Palladium catalyst (e.g., Pd(PPh3)4). | Formation of C-C bonds to introduce new aromatic or vinyl groups. |
| Buchwald-Hartwig Amination | C4, C8 | Primary/secondary amines, Palladium catalyst and ligand (e.g., BINAP). | Formation of C-N bonds for the synthesis of complex aminoquinolines. |
| Sonogashira Coupling | C4, C8 | Terminal alkynes, Palladium/Copper co-catalysis. | Introduction of alkyne functionalities for further modification (e.g., click chemistry). |
| C-H Activation/Functionalization | C2, C5, C6, C7 | Transition metal catalysts (e.g., Pd, Rh, Ru). mdpi.com | Direct introduction of functional groups onto the carbon-hydrogen bonds of the quinoline core. |
Expansion of Applicability in Chemical Biology and Materials Science Through Advanced Derivatization
The derivatization of the this compound core is a promising avenue for creating novel compounds for chemical biology and materials science. By strategically replacing the chlorine atoms, researchers can tune the molecule's electronic, steric, and physicochemical properties to achieve specific functions.
In chemical biology, quinoline derivatives are investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. acs.orgmdpi.com Derivatization of this compound could lead to the development of selective enzyme inhibitors or molecular probes to study biological processes. For example, attaching specific pharmacophores via the C-4 or C-8 positions could target protein kinases, which are often implicated in cancer. mdpi.com
In materials science, the conjugated quinoline system is an attractive building block for organic electronic materials. ossila.com Functionalization can be used to modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in designing materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The introduction of bulky side groups can also be used to control intermolecular packing in the solid state, influencing charge transport properties.
| Application Area | Derivatization Strategy | Example Functional Groups | Targeted Property/Function |
|---|---|---|---|
| Chemical Biology (e.g., Anticancer Agents) | Substitution at C4 with bio-isosteres or pharmacophores. durham.ac.uk | Anilines, phenoxy groups, sulfonamides, morpholine. mdpi.commdpi.com | Enhanced binding to target proteins (e.g., kinases), improved cell permeability. |
| Molecular Probes | Introduction of fluorophores or reactive handles. | Azides (for click chemistry), fluorescent dyes. | Visualization of biological targets, activity-based protein profiling. |
| Materials Science (OLEDs) | Attachment of electron-donating or -withdrawing groups. | Aromatic amines, cyano groups, boronic esters. | Tuning of emission color and quantum efficiency. ossila.com |
| Sensors | Incorporation of chelating moieties. | Pyridyl groups, carboxylates. | Selective binding and detection of metal ions or other analytes. |
Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis Planning (Preclinical)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can analyze vast datasets of chemical reactions and molecular properties to predict outcomes, suggest novel structures, and plan efficient synthetic routes. researchgate.netiscientific.org
| Development Stage | AI/ML Application | Description | Potential Impact |
|---|---|---|---|
| Rational Design | Predictive Modeling (QSAR/QSPR) | Training models to correlate molecular structure with biological activity or material properties. mdpi.com | Prioritization of high-potential derivatives for synthesis, reducing unnecessary experiments. |
| Synthesis Planning | Retrosynthesis Software | Generating synthetic routes by recursively breaking down the target molecule into simpler precursors. nih.gov | Discovery of novel and more efficient synthetic pathways. |
| Reaction Optimization | Reaction Prediction Models | Predicting the major product of a reaction given the reactants and conditions; optimizing parameters like temperature and catalyst choice. researchgate.net | Increased reaction yields and reduced failure rates in the lab. |
| Property Prediction | In Silico Screening | Computationally estimating properties like solubility, toxicity, and metabolic stability for virtual compounds. | Early-stage deselection of candidates with poor preclinical profiles. |
Q & A
Q. What are the primary synthetic routes for 4,8-Dichloro-3-methylquinoline, and how do reaction conditions influence yield?
The synthesis of this compound can be approached via:
- Conrad-Limpach Synthesis : Starting from substituted anilines and β-keto esters, followed by cyclization and chlorination. Adjusting temperature (140–160°C) and chlorinating agents (e.g., POCl₃ vs. SOCl₂) affects regioselectivity and yield .
- Hydrolysis-Decarboxylation-Chlorination : Using ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate as a precursor. Hydrolysis under acidic conditions (H₂SO₄, reflux) followed by chlorination with PCl₅ yields the target compound. Purity (>97%) is confirmed via GC or HPLC .
Q. How can researchers validate the structural identity of this compound?
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C3, chloro at C4/C8). For example, a singlet at δ 2.6 ppm (3H) corresponds to the methyl group .
- Mass Spectrometry : Molecular ion peak at m/z 212.08 (C₁₀H₇Cl₂N) with fragmentation patterns matching chlorine isotopes .
- X-ray Crystallography : Resolves crystal packing and confirms steric effects of substituents .
Advanced Research Questions
Q. What strategies optimize regioselectivity during chlorination of quinoline precursors?
Regioselectivity challenges arise due to competing electrophilic substitution at C4, C6, or C8 positions. Solutions include:
- Directing Groups : Introducing electron-withdrawing groups (e.g., -COOEt) at C3 directs chlorination to C4/C8 .
- Solvent Effects : Using polar aprotic solvents (e.g., DMF) enhances reactivity of chlorinating agents (e.g., NCS) at lower temperatures (50–60°C) .
- Catalytic Systems : Lewis acids like FeCl₃ improve selectivity for C8 chlorination by stabilizing transition states .
Q. How do steric and electronic effects of the 3-methyl group influence reactivity in cross-coupling reactions?
The 3-methyl group:
- Steric Hindrance : Reduces accessibility for Suzuki-Miyaura coupling at C4. Bulkier ligands (e.g., SPhos) mitigate this by accelerating oxidative addition .
- Electronic Effects : Electron-donating methyl group increases electron density at C2/C4, favoring nucleophilic aromatic substitution (SNAr) with amines or alkoxides .
- Case Study : Palladium-catalyzed coupling of this compound with 4-fluorophenylboronic acid achieved 62% yield using PdCl₂(PPh₃)₂/PCy₃ in dioxane/water .
Q. What analytical methods resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial IC₅₀ values (e.g., 2–10 µM) arise from:
- Purity Variations : HPLC-MS ensures >95% purity, as impurities (e.g., dichloro byproducts) can skew bioassays .
- Assay Conditions : Standardizing broth microdilution (CLSI guidelines) minimizes variability in MIC values .
- Metabolic Stability : LC-MS/MS tracks degradation in serum, clarifying whether low activity stems from poor stability .
Methodological Challenges
Q. How can researchers mitigate decomposition during storage of this compound?
Q. What computational tools predict substituent effects on quinoline ring electronics?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set models HOMO/LUMO shifts. Methyl at C3 raises HOMO by ~0.3 eV, enhancing electrophilicity at C4 .
- Molecular Docking : AutoDock Vina evaluates binding affinity to targets (e.g., DNA gyrase), guiding SAR for antimicrobial analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
